Quinolin-3-ylmethanamine dihydrochloride chemical properties
Quinolin-3-ylmethanamine dihydrochloride chemical properties
An In-depth Technical Guide to Quinolin-3-ylmethanamine Dihydrochloride: Properties, Synthesis, and Applications
Introduction
Quinolin-3-ylmethanamine dihydrochloride is a pivotal chemical intermediate, belonging to the broader class of quinoline derivatives. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] This guide provides a comprehensive technical overview of Quinolin-3-ylmethanamine dihydrochloride, tailored for researchers and professionals in drug development. We will delve into its chemical and physical properties, present a detailed, field-proven synthesis and purification protocol, discuss its spectroscopic characteristics, and explore its applications as a versatile building block in the synthesis of bioactive molecules.[3]
The strategic placement of an aminomethyl group at the 3-position of the quinoline ring system offers a reactive handle for a wide array of chemical transformations.[3] This makes the compound an invaluable starting material for creating libraries of novel compounds for screening in various therapeutic areas, including oncology, neuropharmacology, and infectious diseases.[1][4]
Physicochemical and Structural Properties
Quinolin-3-ylmethanamine dihydrochloride is the salt form of the parent free base, (quinolin-3-yl)methanamine. The dihydrochloride salt form confers greater stability and higher water solubility, which are advantageous properties for both storage and use in aqueous reaction media or biological assays.
Structural Information
// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C9 [label="C"]; C10 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C11 [label="C"]; N12 [label="N⁺H₃", fontcolor="#EA4335"]; Cl1 [label="Cl⁻", fontcolor="#34A853"]; Cl2 [label="Cl⁻", fontcolor="#34A853"];
// Position nodes (example coordinates, neato will optimize) N1 [pos="0,1.5!"]; C2 [pos="1.3,1.5!"]; C3 [pos="1.3,0!"]; C4 [pos="0,0!"]; C9 [pos="-0.65,-0.9!"]; C10 [pos="-1.3,0!"]; C5 [pos="-2.6,0!"]; C6 [pos="-3.25,-0.9!"]; C7 [pos="-2.6,-1.8!"]; C8 [pos="-1.3,-1.8!"]; C11 [pos="2.6,0!"]; N12 [pos="3.9,0!"]; Cl1 [pos="5.5,0.5!"]; Cl2 [pos="5.5,-0.5!"];
// Define bonds edge [len=1.5]; N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- N1 [label=""]; C4 -- C10 [label=""]; C10 -- C9 [label=""]; C9 -- C8 [label=""]; C8 -- C7 [label=""]; C7 -- C6 [label=""]; C6 -- C5 [label=""]; C5 -- C10 [label=""]; C3 -- C11 [label=""]; C11 -- N12 [label=""];
// Add hydrogens for clarity (optional, can clutter) H2 [label="H", pos="2.0,2.0!"]; H5 [label="H", pos="-3.1,0.5!"]; H6 [label="H", pos="-4.0,-0.9!"]; H7 [label="H", pos="-3.1,-2.3!"]; H8 [label="H", pos="-0.8,-2.3!"];
edge [style=invis]; C2 -- H2; C5 -- H5; C6 -- H6; C7 -- H7; C8 -- H8;
} केंद Figure 1: Chemical structure of Quinolin-3-ylmethanamine dihydrochloride.
Core Chemical Properties
The following table summarizes the key identifiers and computed physicochemical properties for Quinolin-3-ylmethanamine dihydrochloride. It is critical to note that experimental values for properties like melting point and solubility are not consistently reported in publicly available literature; therefore, computed values from reliable databases are provided.[5]
| Property | Value | Source |
| IUPAC Name | quinolin-3-ylmethanamine;dihydrochloride | PubChem[5] |
| CAS Number | 31842-22-5 | PubChem[5] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ | PubChem[5] |
| Molecular Weight | 231.12 g/mol | PubChem[5] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)CN.Cl.Cl | PubChem[5] |
| InChIKey | KXPNVIZRWSRIAN-UHFFFAOYSA-N | PubChem[5] |
| Hydrogen Bond Donors | 3 (from -NH₃⁺) | PubChem (Computed)[5] |
| Hydrogen Bond Acceptors | 2 (from Cl⁻) | PubChem (Computed)[5] |
| Topological Polar Surface Area | 38.9 Ų (of parent) | PubChem (Computed)[6] |
| Formal Charge | 0 | PubChem[5] |
Synthesis and Purification
The synthesis of Quinolin-3-ylmethanamine is not commonly detailed in primary literature as a final product, but rather as an intermediate. A robust and logical synthetic pathway involves the reduction of Quinoline-3-carbonitrile. This precursor can be synthesized via established methods for quinoline construction.[7][8] The subsequent reduction of the nitrile to the primary amine is a standard, high-yielding transformation.[9][10]
Proposed Synthetic Workflow
The overall process can be visualized as a two-step sequence:
-
Synthesis of Precursor: Formation of Quinoline-3-carbonitrile.
-
Reduction and Salt Formation: Reduction of the nitrile to the free base amine, followed by conversion to the dihydrochloride salt.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for nitrile reduction and salt formation.[9]
Step 1: Reduction of Quinoline-3-carbonitrile
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Suspension: In the flask, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Causality: LiAlH₄ is a powerful reducing agent, but it is highly reactive with water and protic solvents. Anhydrous conditions and an inert atmosphere are critical to prevent quenching of the reagent and potential fire hazards. Cooling to 0 °C helps to control the initial exothermic reaction.
-
-
Substrate Addition: Dissolve Quinoline-3-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching (Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).
-
Self-Validation: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product. A white, free-flowing solid indicates a successful quench.
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the solids through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield the crude Quinolin-3-ylmethanamine free base.
Step 2: Formation of the Dihydrochloride Salt
-
Dissolution: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether.
-
Acidification: While stirring, add a solution of hydrochloric acid in ether (or bubble HCl gas) until the solution becomes acidic (check with pH paper) and a precipitate forms. Typically, slightly more than 2 equivalents of HCl are required.
-
Crystallization: Stir the suspension at room temperature or cool to 0-5 °C to maximize precipitation.
-
Collection: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Quinolin-3-ylmethanamine dihydrochloride.
Purification
The primary method for purifying the final salt is recrystallization.[11]
Protocol: Recrystallization
-
Solvent Selection: A common solvent system for amine salts is a polar protic solvent mixed with a less polar co-solvent. A mixture of methanol/diethyl ether or ethanol/ethyl acetate is a good starting point.
-
Procedure: Dissolve the crude dihydrochloride salt in a minimum amount of hot methanol or ethanol. If the solid does not fully dissolve, filter the hot solution to remove insoluble impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to complete the crystallization process.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent or a non-polar solvent like cold ether, and dry thoroughly under vacuum.[12]
Spectroscopic Analysis
While specific, experimentally-derived spectra for Quinolin-3-ylmethanamine dihydrochloride are not widely published, its structure allows for the prediction of key spectroscopic features. These predictions are based on the analysis of the quinoline core and the aminomethyl side chain.
| Spectroscopy Type | Expected Features |
| ¹H NMR | Aromatic Region (δ 7.5-9.0 ppm): Complex multiplet patterns characteristic of the substituted quinoline ring. Protons adjacent to the nitrogen (at C2 and C4) will be the most downfield. Methylene Protons (-CH₂-): A singlet or AB quartet around δ 4.0-4.5 ppm. Amine Protons (-NH₃⁺): A broad singlet, typically downfield, whose chemical shift is dependent on solvent and concentration. |
| ¹³C NMR | Aromatic Carbons: Multiple signals in the δ 120-150 ppm range. Methylene Carbon (-CH₂-): A signal in the δ 40-50 ppm range. |
| FT-IR (KBr Pellet) | N-H Stretch: Broad absorption band from 2500-3000 cm⁻¹ characteristic of an ammonium salt (R-NH₃⁺). C=N, C=C Stretch: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region. C-N Stretch: In the 1000-1200 cm⁻¹ region. |
| Mass Spec (ESI+) | [M+H]⁺ (of free base): Expected peak at m/z 159.09, corresponding to the protonated free base [C₁₀H₁₁N₂]⁺. |
Reactivity, Stability, and Handling
Chemical Reactivity
The reactivity of Quinolin-3-ylmethanamine is dominated by two features: the primary amine and the quinoline nucleus.
-
Primary Amine: The -CH₂NH₂ group is a potent nucleophile (in its free base form) and a site for derivatization. It readily participates in reactions such as acylation, alkylation, reductive amination, and formation of amides, sulfonamides, and ureas. This functional handle is the primary reason for its utility as a building block in medicinal chemistry.[3]
-
Quinoline Nucleus: The quinoline ring is an aromatic system. The nitrogen atom deactivates the pyridine ring towards electrophilic aromatic substitution, while the benzene ring can undergo substitution, typically at the 5- and 8-positions. The quinoline nitrogen is basic and will be protonated under acidic conditions. Some quinoline derivatives are known to react with strong nucleophiles like sulfhydryls.[13]
Stability and Storage
The dihydrochloride salt is significantly more stable to air and oxidation than its corresponding free base.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. Recommended storage is often at 2-8°C.[3]
-
Incompatibilities: Avoid strong bases (which will liberate the less stable free amine) and strong oxidizing agents.
Safety and Handling
Based on aggregated GHS data, Quinolin-3-ylmethanamine dihydrochloride presents several hazards.[5]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Applications in Drug Discovery and Research
The true value of Quinolin-3-ylmethanamine dihydrochloride lies in its role as a versatile scaffold and building block. The quinoline core is a well-established pharmacophore with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][14]
-
Scaffold for Library Synthesis: The primary amine allows for the straightforward attachment of diverse side chains, enabling the rapid generation of compound libraries for high-throughput screening.
-
Anticancer & Antimalarial Agents: The quinoline backbone is known to interact with biological targets like enzymes and receptors, making it a key component in the development of potential antimalarial and anticancer drugs.[1][3]
-
Neurological Disorders: Related quinoline-methanamine isomers have been utilized as building blocks for compounds targeting neurological disorders.
-
Fluorescent Probes: The quinoline moiety's fluorescent properties are leveraged in the synthesis of probes for detecting metal ions in biological and environmental samples.[3]
Conclusion
Quinolin-3-ylmethanamine dihydrochloride is a foundational building block for medicinal chemists and drug discovery scientists. Its stable salt form, coupled with the reactive primary amine handle on the biologically significant quinoline scaffold, provides a reliable and versatile entry point into the synthesis of novel chemical entities. While detailed experimental data on the compound itself is sparse in public literature, its synthesis and properties can be confidently predicted from well-established chemical principles. A thorough understanding of its handling requirements and reactivity profile enables researchers to effectively and safely leverage this compound in the pursuit of new therapeutic agents.
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